N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is an oxalamide derivative characterized by a spirocyclic 1,4-dioxaspiro[4.4]nonane group and a para-substituted pyridinylmethyl moiety. Oxalamides are known for their diverse applications, ranging from flavor enhancers (e.g., umami agonists) to antiviral agents, depending on substituent modifications . This compound’s spirocyclic structure likely enhances metabolic stability and conformational rigidity compared to linear analogs, while the pyridin-4-ylmethyl group may influence receptor-binding specificity.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-14(18-9-12-3-7-17-8-4-12)15(21)19-10-13-11-22-16(23-13)5-1-2-6-16/h3-4,7-8,13H,1-2,5-6,9-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDYGSQQADEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Molecular Structure:
- Molecular Formula: C17H21N2O4
- Molecular Weight: 335.36 g/mol
- CAS Number: 899734-12-4
The structure of the compound features a dioxaspiro moiety which is known to enhance biological activity due to its unique three-dimensional conformation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their anticancer properties. The results showed that compounds featuring the dioxaspiro structure significantly inhibited the growth of MCF-7 breast cancer cells, with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary assays demonstrate effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes.
Research Findings:
In a comparative study, this compound exhibited higher antibacterial activity than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Dioxaspiro Framework: Utilizing cyclization reactions to create the spiro structure.
- Amidation Reaction: Coupling with pyridinylmethylamine to form the oxalamide linkage.
- Purification: Employing chromatographic techniques to isolate the desired product.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Precursor A + Precursor B | Heat, Solvent A |
| 2 | Amidation | Dioxaspiro Intermediate + Pyridinylmethylamine | Room Temperature |
| 3 | Purification | Crude Product | Chromatography |
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations and inferred functional implications:
Functional Implications
- Spirocyclic vs.
- Pyridine Substitution Position : The para-substituted pyridine in the target compound contrasts with ortho-substitution in S334. Ortho-substituted pyridines in umami agonists like S336 enhance receptor binding via optimal spatial alignment with TAS1R1/TAS1R3 taste receptors, suggesting the target compound may have divergent applications .
- Antiviral Activity : Compounds 13–15 in incorporate thiazole and chlorophenyl groups, which are critical for inhibiting HIV entry via CD4-binding site interactions. The absence of these motifs in the target compound implies differing mechanisms or applications .
Research Findings and Mechanistic Insights
Umami Agonist Potential
S336’s oxalamide scaffold with ortho-pyridine and methoxybenzyl groups achieves sub-micromolar potency as an umami agonist .
Antiviral and Bioavailability Considerations
While ’s oxalamides prioritize thiazole-chlorophenyl motifs for antiviral activity, the target compound’s spirocyclic group could enhance blood-brain barrier penetration, a property unexplored in current analogs . Its pyridin-4-ylmethyl group may also facilitate interactions with CNS targets, though this remains speculative.
Metabolic Stability
Spirocyclic structures, as seen in the target compound, are associated with resistance to cytochrome P450 oxidation, suggesting superior metabolic stability over linear ethers like S336 or sulfamoyl-containing analogs in .
Q & A
Q. What are the recommended synthetic routes for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide?
The synthesis involves a multi-step approach:
- Step 1: Preparation of the 1,4-dioxaspiro[4.4]nonane derivative via cyclization of 1,4-diols with ketones under acid catalysis (e.g., p-toluenesulfonic acid) .
- Step 2: Functionalization of the spirocyclic moiety with a methylene group via alkylation or reductive amination.
- Step 3: Coupling of the spirocyclic amine with oxalyl chloride or activated oxalate esters, followed by reaction with 4-(aminomethyl)pyridine. Key reagents include oxalyl chloride, coupling agents (e.g., EDC/HOBt), and solvents like dichloromethane (DCM). Purification typically employs column chromatography or recrystallization .
Q. How should researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of the spirocyclic, pyridyl, and oxalamide groups. Look for characteristic shifts (e.g., pyridyl protons at δ 8.5–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected ~377.4 g/mol based on analogs) .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. What are the solubility and storage recommendations for this compound?
- Solubility: Test in DMSO (primary stock solvent), ethanol, or aqueous buffers (pH 7.4). Analogous oxalamides show moderate solubility in DMSO (~10–20 mM) .
- Storage: Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxalamide bond. Lyophilization is advised for long-term stability .
Q. What safety precautions are necessary during handling?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential irritants (e.g., oxalyl chloride).
- Waste Disposal: Follow institutional guidelines for amide-containing organic waste. Refer to SDS analogs (e.g., GHS H302, H315 for oral toxicity/skin irritation) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Modify the spirocyclic ring (e.g., 1,4-dioxaspiro[4.5]nonane) or pyridyl group (e.g., 3-pyridyl vs. 4-pyridyl) to assess bioactivity changes .
- Biological Assays: Compare IC50 values in enzyme inhibition assays (e.g., kinases) or receptor binding studies. Use molecular docking (AutoDock Vina) to predict binding poses with target proteins .
Q. What methodologies resolve contradictions in reported biological activity data?
- Orthogonal Assays: Validate enzyme inhibition claims with complementary techniques (e.g., SPR for binding kinetics alongside fluorogenic substrate assays) .
- Dose-Response Curves: Ensure full dose ranges (e.g., 0.1–100 µM) and statistical validation (n ≥ 3 replicates) to confirm potency .
Q. How can the metabolic stability of this compound be evaluated?
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance .
- CYP450 Inhibition Screening: Use fluorogenic CYP substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. What experimental designs optimize its pharmacokinetic (PK) profile?
- LogP Determination: Measure octanol-water partition coefficients via shake-flask method or computational tools (e.g., ChemAxon). Aim for LogP 1–3 to balance solubility and membrane permeability .
- Plasma Protein Binding (PPB): Use ultrafiltration or equilibrium dialysis to assess unbound fraction .
Q. How can researchers elucidate the mechanism of action (MoA)?
- Transcriptomics/Proteomics: Perform RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring protein thermal stability shifts .
Q. What strategies mitigate off-target effects in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
